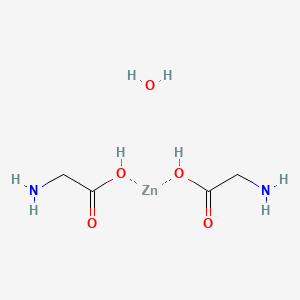

2-aminoacetic acid;zinc;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

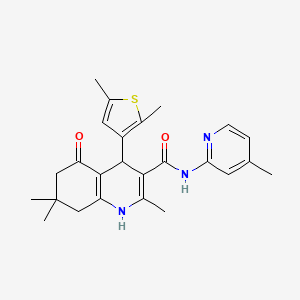

The preparation of zinc glycinate typically involves the reaction of glycine with a zinc salt, such as zinc sulfate or zinc chloride, in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as:

ZnSO4+2NH2CH2COOH→Zn(NH2CH2COO)2+H2SO4

Industrial Production Methods

In industrial settings, the production of zinc glycinate involves the use of large-scale reactors where glycine and zinc salts are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to crystallization processes to obtain the pure zinc glycinate complex. The crystallized product is filtered, washed, and dried to achieve the desired purity and stability .

Chemical Reactions Analysis

Types of Reactions

Zinc glycinate can undergo various chemical reactions, including:

Oxidation: Zinc glycinate can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.

Reduction: The compound can also participate in reduction reactions, especially in the presence of reducing agents.

Substitution: Zinc glycinate can undergo substitution reactions where the glycine ligand is replaced by other ligands, forming different zinc complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligands like ethylenediamine or other amino acids can be used in substitution reactions.

Major Products Formed

Oxidation: Zinc oxide and glycine derivatives.

Reduction: Reduced zinc complexes.

Substitution: New zinc-ligand complexes.

Scientific Research Applications

Chemistry

In chemistry, zinc glycinate is used as a precursor for the synthesis of various zinc-containing compounds. It is also employed in studies related to coordination chemistry and metal-ligand interactions.

Biology

Zinc glycinate is studied for its role in biological systems, particularly in enzyme function and protein synthesis. It is known to enhance the bioavailability of zinc, making it a valuable compound in nutritional supplements.

Medicine

In medicine, zinc glycinate is used in formulations aimed at treating zinc deficiency. It is preferred over other zinc salts due to its higher absorption rate and minimal gastrointestinal side effects.

Industry

Industrially, zinc glycinate is used in the production of animal feed additives, fertilizers, and as a corrosion inhibitor in various applications .

Mechanism of Action

The mechanism of action of zinc glycinate involves the release of zinc ions in the body, which then participate in various biochemical processes. Zinc is a crucial cofactor for numerous enzymes and plays a vital role in DNA synthesis, cell division, and immune function. The glycine component enhances the solubility and absorption of zinc, ensuring its efficient delivery to target sites .

Comparison with Similar Compounds

Similar Compounds

- Zinc sulfate

- Zinc chloride

- Zinc acetate

Uniqueness

Compared to other zinc compounds, zinc glycinate offers superior bioavailability and fewer side effects. Its chelated form ensures better stability and absorption, making it a preferred choice in nutritional and medical applications .

Properties

Molecular Formula |

C4H12N2O5Zn |

|---|---|

Molecular Weight |

233.5 g/mol |

IUPAC Name |

2-aminoacetic acid;zinc;hydrate |

InChI |

InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2; |

InChI Key |

UTSUWSUEEYDINW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N.C(C(=O)O)N.O.[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052259.png)

![4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12052267.png)

![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12052321.png)

![1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-N-(3-hydroxy-2-pyridinyl)-5-oxo-](/img/structure/B12052327.png)

![2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052341.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)